

1H-Pyrazolo[3,4-C]pyridin-5-amine solubility and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Pyrazolo[3,4-C]pyridin-5-amine**

Cat. No.: **B1441941**

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An In-depth Technical Guide to the Solubility and Stability of **1H-Pyrazolo[3,4-c]pyridin-5-amine**

Foreword: The Preclinical Imperative

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, which dictate its formulation, delivery, and ultimate bioavailability. The 1H-Pyrazolo[3,4-c]pyridine core, a notable purine isostere, has garnered significant attention for its therapeutic potential across oncology, inflammation, and virology.^[1] Its derivatives, such as **1H-Pyrazolo[3,4-c]pyridin-5-amine** (CAS: 1049672-75-4, Formula: C₆H₆N₄, MW: 134.14 g/mol), represent a class of compounds where a thorough understanding of solubility and stability is not merely academic but essential for progression.^[2]

This guide provides drug development professionals with a comprehensive framework for characterizing the solubility and stability of **1H-Pyrazolo[3,4-c]pyridin-5-amine**. We move beyond rote protocols to dissect the causality behind experimental choices, offering field-proven insights to build a robust, self-validating data package for this critical preclinical phase.

Part 1: Solubility Characterization

Solubility is the cornerstone of a drug's developability. It dictates the achievable concentration in circulation and, consequently, the therapeutic window. For an ionizable molecule like **1H-**

Pyrazolo[3,4-c]pyridin-5-amine, featuring both a basic amine group and pyridine nitrogens, solubility is not a single value but a profile, profoundly influenced by pH.

Kinetic Solubility: The High-Throughput Triage

In early-stage discovery, speed is paramount. Kinetic solubility assays serve as a rapid triage tool to flag compounds that may precipitate upon removal from their DMSO storage solution. The primary method employed is turbidimetric analysis.

Causality: The goal here is not to determine thermodynamic equilibrium but to simulate the rapid dilution a compound undergoes in biological assays. Precipitation at this stage can lead to erroneous biological data and wasted resources.

Experimental Protocol: Turbidimetric Kinetic Solubility

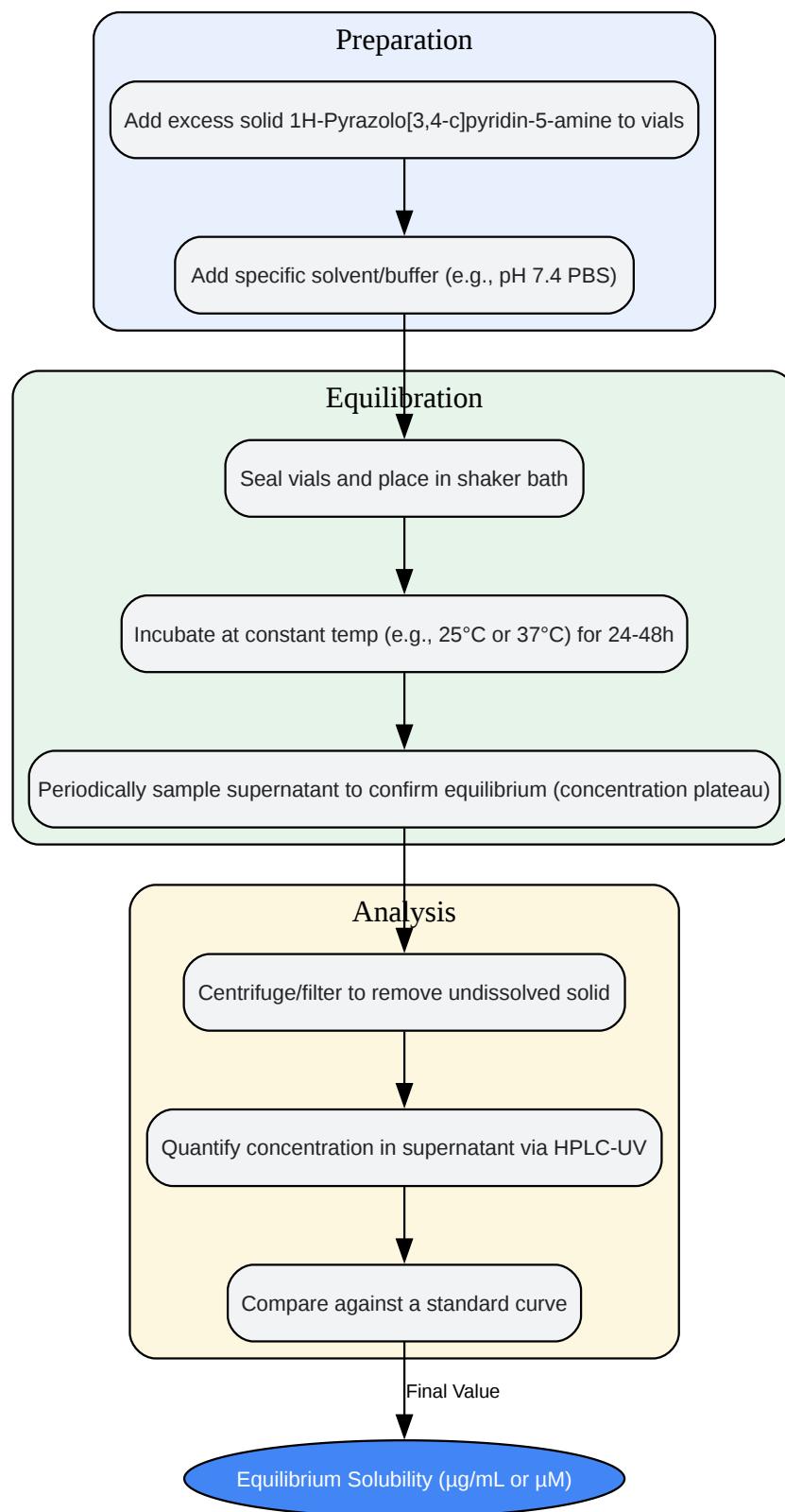
- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **1H-Pyrazolo[3,4-c]pyridin-5-amine** in 100% DMSO.
- **Assay Plate Preparation:** Dispense 198 μ L of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.
- **Compound Addition:** Add 2 μ L of the 10 mM DMSO stock solution to the buffer, achieving a final concentration of 100 μ M with 1% DMSO. Perform this in triplicate.
- **Incubation & Measurement:** Shake the plate for 2 hours at room temperature. Measure the turbidity using a nephelometer or a plate reader capable of detecting light scattering at a wavelength such as 620 nm.
- **Data Analysis:** Compare the signal from the compound wells to positive (intentionally precipitated compound) and negative (1% DMSO in buffer) controls. The concentration at which the signal rises significantly above the negative control is the kinetic solubility limit.

Equilibrium Solubility: The Gold Standard

For lead optimization and pre-formulation, a precise understanding of thermodynamic or equilibrium solubility is required. The Shake-Flask method, though labor-intensive, remains the definitive standard.

Causality: This method ensures that the solution is truly saturated with the compound, providing a definitive value for the maximum dissolved concentration under specific conditions (pH, temperature). This value is critical for predicting oral absorption and guiding formulation strategies.

Workflow for Equilibrium Solubility Determination

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Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

pH-Solubility Profile

The ionization state of **1H-Pyrazolo[3,4-c]pyridin-5-amine** will change dramatically across the physiological pH range of the gastrointestinal tract (pH 1-8). Characterizing this is essential for predicting its absorption profile.

Causality: A compound that is soluble in the acidic environment of the stomach (due to protonation of its basic centers) may precipitate in the more neutral environment of the intestine, severely limiting absorption. The Henderson-Hasselbalch equation provides the theoretical framework for this behavior.[\[3\]](#)

Experimental Protocol: pH-Solubility Profiling

- Execute the Shake-Flask equilibrium solubility protocol described above.
- Instead of a single buffer, use a series of buffers covering the relevant physiological and formulation range (e.g., 0.1 M HCl at pH 1.2, acetate buffer at pH 4.5, and phosphate buffers at pH 6.8 and 7.4).
- Plot the resulting equilibrium solubility (on a log scale) against the pH of the buffer.

Hypothetical Data Summary

The following table summarizes expected solubility data for **1H-Pyrazolo[3,4-c]pyridin-5-amine**, illustrating its likely pH-dependent nature.

Parameter	Solvent/Buffer System	Temperature	Solubility Value
Kinetic Solubility	pH 7.4 PBS	25°C	~75 µM
Equilibrium Solubility	pH 1.2 (0.1 M HCl)	37°C	> 10 mg/mL
Equilibrium Solubility	pH 4.5 Acetate Buffer	37°C	~850 µg/mL
Equilibrium Solubility	pH 7.4 PBS	37°C	~50 µg/mL
Equilibrium Solubility	Water	25°C	~45 µg/mL
Free Solubility	DMSO	25°C	> 100 mg/mL
Free Solubility	Methanol	25°C	~5 mg/mL

Part 2: Stability Assessment

A drug substance must remain stable throughout its manufacturing, storage, and administration. Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products and establish the intrinsic stability of a molecule.[\[4\]](#)[\[5\]](#) These studies are fundamental to developing stability-indicating analytical methods.[\[6\]](#)

Causality: By intentionally exposing the drug to harsh conditions, we accelerate the degradation pathways that might occur over a long shelf-life. This allows for the rapid identification of liabilities in the molecular structure and informs decisions on formulation and packaging.[\[4\]](#)[\[5\]](#) The goal is typically to achieve 5-20% degradation to ensure that analytical methods can detect the degradants without the parent peak being completely consumed.[\[7\]](#)[\[8\]](#)

Forced Degradation Study Workflow

The workflow must be systematic, covering hydrolytic, oxidative, photolytic, and thermal stress conditions as mandated by ICH guidelines.

Caption: Standard workflow for a forced degradation study.

Predicted Degradation Pathways & Analytical Strategy

The structure of **1H-Pyrazolo[3,4-c]pyridin-5-amine** suggests potential liabilities. The electron-rich aromatic system and the primary amine group are susceptible to oxidation. The fused heterocyclic system could be subject to hydrolytic cleavage under extreme pH and heat.

Analytical Method: A stability-indicating method is one that can resolve the parent drug from all potential degradation products.

- Technique: Reversed-Phase HPLC with a C18 column.
- Mobile Phase: A gradient of water with 0.1% formic acid (for improved peak shape) and acetonitrile.
- Detection: Photodiode Array (PDA) detector to check for peak purity and a Mass Spectrometer (MS) to identify the mass of the parent and any degradants.

Hypothetical Degradation Summary

Stress Condition	Reagent/Condition	Time	% Degradation	Potential Degradation Product
Acid Hydrolysis	0.1 M HCl, 80°C	24 h	< 5%	Stable
Base Hydrolysis	0.1 M NaOH, 60°C	8 h	~15%	Potential ring-opening products
Oxidation	3% H ₂ O ₂ , RT	6 h	~20%	N-oxide or hydroxylated species
Photolytic	ICH Q1B	7 days	~10%	Dimerization or oxidation products
Thermal (Solid)	105°C	14 days	< 2%	Stable

Plausible Oxidative Degradation Pathway

Caption: Potential oxidative degradation pathways for the title compound.

Conclusion: A Roadmap for Development

This guide outlines the essential experimental framework for characterizing the solubility and stability of **1H-Pyrazolo[3,4-c]pyridin-5-amine**. By applying these robust, self-validating protocols, researchers can generate the high-quality data package necessary to make informed decisions, de-risk development, and accelerate the progression of this promising scaffold towards the clinic. The causality-driven approach ensures that the data is not just collected, but understood in the context of its impact on the ultimate formulation and *in vivo* performance of the drug candidate.

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- To cite this document: BenchChem. [1H-Pyrazolo[3,4-C]pyridin-5-amine solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1441941#1h-pyrazolo-3-4-c-pyridin-5-amine-solubility-and-stability>

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